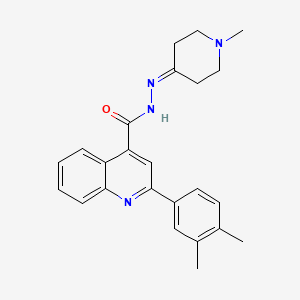![molecular formula C21H21F3N2O4 B4852831 N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Overview
Description
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. It is a member of the benzamide family of compounds and has a complex structure with multiple functional groups.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is complex and not fully understood. This compound has been shown to inhibit the activity of several enzymes and proteins, including protein kinase C (PKC), phosphodiesterases (PDEs), and cyclic AMP response element-binding protein (CREB). These enzymes and proteins are involved in a variety of cellular processes, including cell growth, differentiation, and survival. The inhibition of these enzymes and proteins by N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can lead to changes in cellular signaling pathways and gene expression, which can ultimately affect cell behavior.
Biochemical and Physiological Effects:
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in several types of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has been shown to affect the activity of several neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and proteins, which makes it a valuable tool compound for investigating the role of these targets in different biological systems. It is also relatively stable and has a long half-life, which allows for prolonged exposure of cells or tissues to the compound. However, there are also limitations to the use of N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide in lab experiments. This compound has been shown to have off-target effects on some enzymes and proteins, which can complicate data interpretation. In addition, the complex structure of this compound can make it difficult to modify or optimize for specific applications.
Future Directions
There are several future directions for the study of N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. One area of interest is the development of more specific inhibitors of the enzymes and proteins targeted by this compound. This could improve the selectivity and efficacy of these inhibitors and reduce off-target effects. Another area of interest is the investigation of the effects of N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide on different biological systems, including the immune system and the nervous system. Finally, the potential use of N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders should be further explored.
Scientific Research Applications
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in various cellular processes. It has been used in a variety of scientific studies to investigate the role of these enzymes and proteins in different biological systems. N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has also been used as a tool compound to validate drug targets and to identify potential drug candidates.
properties
IUPAC Name |
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c22-21(23,24)15-9-12-19(18(13-15)26(28)29)30-17-10-7-14(8-11-17)20(27)25-16-5-3-1-2-4-6-16/h7-13,16H,1-6H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVJGXSAOJREGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{N-[(4-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4852750.png)

![methyl 3-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4852762.png)
![N-[4-(benzyloxy)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4852768.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)



![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4852856.png)